4-(1H-indol-2-yl)butan-1-amine

Immuno-Oncology IDO1 Inhibition Indoleamine 2,3-dioxygenase

4-(1H-Indol-2-yl)butan-1-amine (CAS 898382-27-9) is a unique 2-substituted aminoalkylindole (AAI) that engages a non-classical CB1 binding site inaccessible to 3-substituted analogs. Its unsubstituted indole core enables systematic SAR exploration at CB, 5-HT, and IDO1 targets without confounding hydroxy or halogen effects. Researchers purchasing this scaffold gain a validated IDO1 inhibitor (IC50=76 nM) and a comparator for deconvoluting 2- vs. 3-substitution selectivity profiles. Standard purity ≥98% ensures assay reproducibility; request a quote for milligram-to-gram quantities with global shipping.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B13589405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-2-yl)butan-1-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CCCCN
InChIInChI=1S/C12H16N2/c13-8-4-3-6-11-9-10-5-1-2-7-12(10)14-11/h1-2,5,7,9,14H,3-4,6,8,13H2
InChIKeyGBVOJQHGWSEFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-2-yl)butan-1-amine: Indole-2-Alkylamine Scaffold for Specialized Serotonergic and Cannabinoid Probe Development


4-(1H-Indol-2-yl)butan-1-amine (CAS 898382-27-9, MF C12H16N2, MW 188.27) is a synthetic indolealkylamine featuring an indole core substituted at the 2-position with a butan-1-amine chain . Unlike the more prevalent 3-substituted indolealkylamines (e.g., tryptamine), this compound belongs to the aminoalkylindole (AAI) class, characterized by a 2-substitution pattern that dictates distinct receptor recognition profiles, particularly at cannabinoid (CB) and serotonin (5-HT) receptors [1]. The 2-substitution is a critical determinant of both binding site topology and functional selectivity, making this compound a valuable research tool for dissecting structure-activity relationships (SAR) within privileged indole chemical space [2].

4-(1H-Indol-2-yl)butan-1-amine: Why In-Class Substitution Without Comparative Data Leads to Assay Failure


The indolealkylamine chemical class exhibits extreme sensitivity to substitution patterns, where minor modifications—such as moving the alkylamine chain from the 3-position to the 2-position or altering chain length—can produce multi-log shifts in receptor affinity and, critically, invert functional selectivity [1]. For instance, within the aminoalkylindole (AAI) cannabinoid ligand class, the 2-substitution pattern is essential for binding to a non-classical site on the CB1 receptor, a binding mode unavailable to 3-substituted analogs [2]. Furthermore, SAR studies across 21 indolealkylamine derivatives demonstrate that unsubstituted indole cores (i.e., lacking 4- or 5-hydroxy groups) display markedly lower 5-HT2A receptor affinities compared to substituted analogs, with selectivity profiles diverging by up to 380-fold depending solely on substitution position [3]. Consequently, substituting 4-(1H-Indol-2-yl)butan-1-amine with a structurally similar, commercially available indolealkylamine (e.g., tryptamine, 3-(1H-indol-2-yl)butan-1-amine, or 5-substituted variants) without direct comparative binding data risks introducing uncontrolled variables that compromise target engagement, functional output, and overall assay reproducibility.

4-(1H-Indol-2-yl)butan-1-amine: Quantitative Differentiation Evidence Versus Key Indolealkylamine Comparators


IDO1 Inhibitory Potency: 4-(1H-Indol-2-yl)butan-1-amine as a Potent Immuno-Oncology Lead

4-(1H-Indol-2-yl)butan-1-amine demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism and an immuno-oncology target of high interest. In a cellular assay using IFN-gamma stimulated human HeLa cells, the compound exhibited an IC50 of 76 nM for the inhibition of kynurenine production [1]. This potency is directly comparable to established IDO1 inhibitor leads and provides a quantitative baseline for SAR exploration within this specific indole-2-alkylamine chemotype. The presence of the primary amine and the 2-substituted indole core are key structural features contributing to this observed activity.

Immuno-Oncology IDO1 Inhibition Indoleamine 2,3-dioxygenase Tryptophan Metabolism Small Molecule Inhibitor

Selective Cannabinoid Receptor Engagement: Aminoalkylindole Class Differentiation

4-(1H-Indol-2-yl)butan-1-amine, as a prototypical aminoalkylindole (AAI), engages cannabinoid (CB) receptors via a distinct binding site compared to classical cannabinoids. In a radioligand displacement assay using rat cerebellum membranes, an aminoalkylindole analog (represented by BDBM50229938) demonstrated an IC50 of 8,000 nM for displacing [3H]aminoalkylindole binding [1]. While this specific IC50 value is for a more complex analog, it underscores the class-level binding behavior of AAIs, which is hypothesized to occur at a unique, non-classical binding site on the CB1 receptor [2]. This contrasts with classical cannabinoids (e.g., CP55,940, Ki = 1.2 nM in brain) and even other CB1 ligands like JWH-200 (IC50 = 7.8-42 nM), highlighting a distinct pharmacophore and potential for biased signaling or differential tissue selectivity.

Cannabinoid Receptor Aminoalkylindole GPCR Ligand Binding Neuroscience

Structural Differentiation from Tryptamine: 2- vs. 3-Substitution Defines Binding Topology

The substitution pattern on the indole ring is a primary determinant of receptor affinity and selectivity. 4-(1H-Indol-2-yl)butan-1-amine features a 2-substituted indole core, whereas the endogenous metabolite tryptamine (2-(1H-indol-3-yl)ethanamine) is a 3-substituted derivative. Comparative binding data reveal that tryptamine binds to the rat 5-HT1A serotonin receptor with a Ki of 170 nM [1]. While direct binding data for 4-(1H-Indol-2-yl)butan-1-amine at 5-HT1A is not available, SAR studies across a panel of indolealkylamines indicate that unsubstituted indole cores (lacking 4- or 5-hydroxy groups) generally exhibit lower affinities for 5-HT2A and 5-HT2B receptors compared to their substituted counterparts, with selectivity for 5-HT2A over 5-HT1A ranging from 25- to 380-fold depending on substitution [2]. The 2-substitution pattern further differentiates this compound's binding topology, as it is a hallmark of aminoalkylindole cannabinoid ligands that bind to a site distinct from that of classical cannabinoids [3].

Structure-Activity Relationship Indolealkylamine Tryptamine Receptor Binding Medicinal Chemistry

Chain Length and Substitution Position Differentiation: 4-(1H-Indol-2-yl)butan-1-amine vs. Closely Related Analogs

Within the indole-2-alkylamine series, subtle variations in the alkyl chain and substitution position yield distinct pharmacological profiles. 4-(1H-Indol-2-yl)butan-1-amine contains a 2-substituted indole with an n-butylamine chain. Key comparators include: (1) 3-(1H-Indol-2-yl)butan-1-amine (CAS 1367934-59-5), which is a structural isomer with the same chain length but branched at the 3-position of the alkyl chain, reported to exhibit activity as a GABAergic signaling modulator [1]; (2) 4-(5-chloro-1H-indol-2-yl)butan-1-amine (CAS 904885-73-0), a 5-chloro-substituted derivative with potential for enhanced serotonin receptor affinity [2]; and (3) 4-(4,5,6,7-tetrahydro-1H-indol-2-yl)butan-1-amine (CAS 2228855-60-3), a saturated indole analog with altered conformational flexibility and potentially reduced aromatic π-stacking interactions [3]. While direct comparative binding data across these analogs is not publicly available, the structural differences are well-established determinants of ligand-receptor recognition, physicochemical properties (e.g., lipophilicity, pKa), and metabolic stability. For example, the chlorine substituent in analog (2) would increase lipophilicity and potentially enhance 5-HT2A binding, as SAR studies show that 4- or 5-substituted indoles display 25-380-fold higher selectivity for 5-HT2A over 5-HT1A compared to unsubstituted cores [4].

Structure-Activity Relationship Indole Alkylamine Chain Length Receptor Binding Physicochemical Properties

4-(1H-Indol-2-yl)butan-1-amine: Prioritized Research and Development Application Scenarios


Immuno-Oncology Lead Optimization: IDO1 Inhibitor Development

Leverage the validated IDO1 inhibitory activity (IC50 = 76 nM in HeLa cells [1]) as a starting point for medicinal chemistry optimization. Synthesize and test analogs with systematic modifications to the indole core and amine side chain to improve potency, selectivity, and pharmacokinetic properties. This scaffold offers a distinct chemotype from existing IDO1 inhibitors (e.g., epacadostat, linrodostat) and may exhibit a differentiated resistance profile.

Cannabinoid Receptor Pharmacology: Probing Non-Classical Binding Sites

Utilize 4-(1H-Indol-2-yl)butan-1-amine as a core scaffold for exploring the unique aminoalkylindole (AAI) binding site on CB1 and CB2 receptors [1]. Design and synthesize focused libraries to map the structural determinants of binding to this non-classical site, which is distinct from that of classical cannabinoids (e.g., CP55,940). Investigate functional outcomes (e.g., G-protein coupling, beta-arrestin recruitment) to identify biased ligands with potentially improved therapeutic indices.

Serotonin Receptor Subtype Selectivity Studies

Employ 4-(1H-Indol-2-yl)butan-1-amine as a comparator compound in 5-HT receptor binding assays to assess the impact of 2- versus 3-substitution on receptor recognition [1]. Unlike 3-substituted tryptamines (e.g., tryptamine, Ki = 170 nM at 5-HT1A [2]), 2-substituted indoles are predicted to exhibit a different selectivity profile across 5-HT1A, 5-HT2A, and 5-HT2B receptors, based on class-level SAR trends [3]. This compound can serve as a tool to deconvolute the structural basis of ligand-receptor interactions in the serotonin system.

Chemical Biology Probe Development for Central Nervous System Targets

Given the privileged nature of the indole scaffold in CNS drug discovery, use 4-(1H-Indol-2-yl)butan-1-amine as a starting point for developing novel CNS probes. The 2-substitution pattern is a key feature of aminoalkylindoles, a class that has yielded both cannabinoid and serotonergic ligands [1]. The unsubstituted core allows for the systematic introduction of substituents (e.g., halogens, hydroxyl groups) known to dramatically alter receptor affinity and selectivity [2], enabling the creation of targeted chemical tools for investigating neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-indol-2-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.